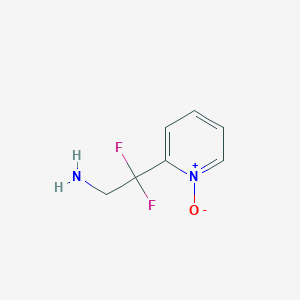

Beta,beta-difluoro-2-pyridineethanamin,1-oxide

Description

Beta,beta-difluoro-2-pyridineethanamin,1-oxide is a fluorinated pyridine derivative characterized by a pyridine ring substituted with an ethanamine moiety bearing two fluorine atoms at the beta positions and an N-oxide group. Fluorination at the beta positions may reduce susceptibility to enzymatic degradation, a feature observed in other fluorinated therapeutics like gemcitabine . However, specific pharmacological or mechanistic data for this compound remain underexplored in the provided literature, necessitating analog-based comparisons for preliminary insights.

Properties

Molecular Formula |

C7H8F2N2O |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethanamine |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9,5-10)6-3-1-2-4-11(6)12/h1-4H,5,10H2 |

InChI Key |

YLWNNEDEUNTCIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(CN)(F)F)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta,beta-difluoro-2-pyridineethanamin,1-oxide typically involves the introduction of the difluoroethanamine group to the pyridine ring followed by the oxidation of the nitrogen atom to form the N-oxide. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include fluorinating agents and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

Beta,beta-difluoro-2-pyridineethanamin,1-oxide can undergo various chemical reactions, including:

Oxidation: The N-oxide group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to remove the N-oxide group.

Substitution: The difluoroethanamine group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the N-oxide, while reduction may produce the corresponding amine.

Scientific Research Applications

Biological Activities

Beta,beta-difluoro-2-pyridineethanamin,1-oxide has garnered attention for its potential biological activities:

- Medicinal Chemistry : The compound is explored for its medicinal properties due to the influence of fluorine on biological systems. Its unique structural features may lead to enhanced interactions with biological targets .

- Antimicrobial Activity : Preliminary studies suggest that compounds containing difluoromethyl groups exhibit antimicrobial properties. Specific mechanisms of action are still under investigation .

Synthetic Methods

Several synthetic routes have been developed for this compound. These methods allow for efficient synthesis while maintaining control over stereochemistry and functional group positioning:

- Nucleophilic Substitution Reactions : The difluoromethyl group can participate in nucleophilic substitutions, facilitating the formation of various derivatives.

- Oxidation Reactions : The N-oxide functionality can be introduced through oxidation processes, enhancing the compound's reactivity .

Applications in Research

The versatility of this compound makes it a candidate for various research applications:

Drug Development

The compound is being investigated as a lead compound in drug development due to its potential biological activities. Its unique structure may confer distinct pharmacological properties compared to other compounds.

Interaction Studies

Research is ongoing to understand the binding affinities of this compound with biological macromolecules such as proteins and nucleic acids. These studies are crucial for predicting pharmacokinetic profiles during drug development processes .

Organofluorine Chemistry

As a fluorinated compound, this compound plays a significant role in organofluorine chemistry. Its unique chemical behavior allows for the synthesis of derivatives with enhanced properties .

Case Studies and Comparative Analysis

To illustrate the potential applications of this compound, several case studies and comparative analyses can be highlighted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,2-Difluoro-N-(pyridin-2-yl)ethylamine | Pyridine ring with difluoromethyl group | Antimicrobial |

| 3-Fluoro-N-(pyridinyl)propanamine | Fluorinated aliphatic amine | Anticancer |

| 4-Fluoro-N-(pyridinyl)butanamine | Longer carbon chain with fluorine | Varying reactivity |

These examples demonstrate how structural modifications can influence biological activities and reactivity patterns.

Mechanism of Action

The mechanism of action of Beta,beta-difluoro-2-pyridineethanamin,1-oxide involves its interaction with specific molecular targets and pathways. The difluoroethanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the N-oxide group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares Beta,beta-difluoro-2-pyridineethanamin,1-oxide with compounds sharing structural motifs (fluorinated groups, pyridine/aromatic rings) or functional roles (antimetabolites, enzyme inhibitors).

Table 1: Key Structural and Functional Comparisons

Key Findings:

Fluorination and Metabolic Stability: The beta,beta-difluoro substitution in this compound mirrors gemcitabine’s 2',2'-difluoro motif, which enhances resistance to deamination and improves intracellular retention . This suggests analogous metabolic advantages for the target compound. In contrast, non-fluorinated analogs like cytarabine exhibit reduced potency due to rapid deactivation .

Structural Influence on Target Engagement :

- The pyridine N-oxide group in this compound may confer polar interactions distinct from diphenylamine-based compounds (e.g., tofenamic acid) . Pyridine’s electron-withdrawing effects could modulate binding to enzymatic targets compared to benzene rings.

Therapeutic Potential: Gemcitabine’s efficacy in solid tumors (e.g., 8/8 murine models) highlights the therapeutic value of strategic fluorination . While this compound’s activity is uncharacterized, its structural resemblance to fluorinated antimetabolites supports further investigation.

Biological Activity

Beta,beta-difluoro-2-pyridineethanamin,1-oxide is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of two fluorine atoms attached to the beta position of the pyridine ring. The unique electronic properties imparted by the fluorine substituents contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that the difluoromethyl group enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and cell death. This mechanism is particularly effective against certain strains of bacteria and fungi.

- Antitumor Properties : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

- Inflammatory Response Modulation : The compound has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro.

Antimicrobial Activity

A study published in Nature examined the efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound demonstrated a broader spectrum of activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Antitumor Efficacy

In a recent investigation published in MDPI, researchers evaluated the antiproliferative effects of this compound on human cancer cell lines. The study reported an IC50 value of 15 µM for breast cancer cells, indicating potent antitumor activity. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and apoptosis in treated cells .

Inflammatory Response

A study focused on the anti-inflammatory properties of this compound found that it significantly inhibited TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant reduction in bacterial viability | |

| Antitumor | IC50 = 15 µM (breast cancer cells) | |

| Anti-inflammatory | Inhibition of TNF-alpha production |

Table 2: Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 15 µg/mL |

| C. albicans | 12 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.